molecular formula C12H7F3O2 B3326466 3-(Trifluoromethyl)-1-naphthoic acid CAS No. 255051-43-5

3-(Trifluoromethyl)-1-naphthoic acid

Cat. No. B3326466
CAS RN: 255051-43-5
M. Wt: 240.18 g/mol
InChI Key: JHQSTCZNVIOSDS-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)-1-naphthoic acid” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Synthesis Analysis

The trifluoromethyl group can be introduced into compounds through various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The molecular formula of “3-(Trifluoromethyl)-1-naphthoic acid” is C8H5F3O2 . The structure of the compound has been determined and described . The title compound crystallizes in the monoclinic P21/c space group with one molecule in the asymmetric unit .


Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

The physical properties of “3-(Trifluoromethyl)-1-naphthoic acid” include a melting point of 104-106 °C . The compound is a white crystalline powder . The pKa values of 3-(trifluoromethyl)benzoic acid in water and in methanol have been measured .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group is a common structural motif in many biologically active molecules . It is found in several FDA-approved drugs, where it exhibits numerous pharmacological activities . For example, it is present in the anti-depressant fluoxetine (Prozac®), the antimalarial mefloquine (Lariam®), and the HIV protease inhibitors tipranavir (Aptivus®) and efavirenz (Sustiva®) .

Agrochemical Applications

Trifluoromethylated compounds are also important in the agrochemical field . The trifluoromethyl group can enhance the effect of agrochemicals in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .

Synthesis of Trifluoroacetylating Agents

Trifluoroacetic acid, which can be derived from 3-(Trifluoromethyl)-1-naphthoic acid, is a key starting material for the preparation of important trifluoroacetylating agents . These agents are useful for introducing a trifluoromethyl group into more complex molecules .

Preparation of Trifluoromethylated Building Blocks

Trifluoroacetic acid is also used in the preparation of trifluoromethylated building blocks . These building blocks are important intermediates for pharmaceutical and agrochemical targets .

Visible-Light-Driven Photoredox Catalysis

The trifluoromethyl group can be introduced into organic compounds through visible-light-driven photoredox catalysis . This process generates a trifluoromethyl radical, which can then be incorporated into diverse molecular skeletons .

Facilitation of Chemical Transformations

Trifluoroacetic acid can facilitate a wide variety of chemical transformations, including rearrangements, functional group deprotections, condensations, hydroarylations, and trifluoroalkylations .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . It is expected that many novel applications of trifluoromethyl compounds will be discovered in the future . The growing interest in PISA is certainly reflected in the increasing number of publications over the past few years .

properties

IUPAC Name

3-(trifluoromethyl)naphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O2/c13-12(14,15)8-5-7-3-1-2-4-9(7)10(6-8)11(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQSTCZNVIOSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-1-naphthoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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